2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide
Overview
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring.
Scientific Research Applications
Synthesis and Biological Screening
Researchers have synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives similar to the specified compound, due to their significant pharmacological activities. These compounds were prepared through a multi-step synthesis process and evaluated for antimicrobial and hemolytic activity. The compounds showed variable activity against selected microbial species, with some showing potent antimicrobial properties and low toxicity, making them candidates for further biological screening and application trials (Gul et al., 2017).
Antimicrobial Activity
Another study focused on the synthesis of 5-substituted-1,3,4-oxadiazole derivatives, including those similar to the compound , which were tested for their antimicrobial activities. The structural elucidation of these compounds was confirmed through various spectral techniques, and they were found to be active against a range of microorganisms, indicating their potential as antimicrobial agents (Rehman et al., 2013).
Enzyme Inhibition
The enzyme inhibitory activities of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were also studied, revealing that these compounds are relatively more active against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests their potential use in designing therapeutic agents for neurological disorders (Siddiqui et al., 2013).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, potentially related in structural complexity to the compound of interest, demonstrated significant in vitro antitumor activity. This research highlighted the potential of such derivatives as broad-spectrum antitumor agents, with some compounds showing more potency than the positive control, 5-FU (Al-Suwaidan et al., 2016).
Chemical Properties and pKa Determination
The acidity constants (pKa values) of newly synthesized derivatives containing the 1,3,4-oxadiazole moiety were determined through UV spectroscopic studies, providing essential insights into the chemical properties that influence their biological activity and solubility (Duran & Canbaz, 2013).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of 5-benzyl-1,3,4-oxadiazole-2-thione: This intermediate is synthesized by reacting phenyl acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) under reflux conditions.
Nucleophilic Substitution: The 5-benzyl-1,3,4-oxadiazole-2-thione is then reacted with 2-bromo-4,5-dimethylaniline in the presence of a base such as lithium hydride (LiH)
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-12-8-15(20)16(9-13(12)2)21-17(24)11-26-19-23-22-18(25-19)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZQLUTVAYHANT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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